molecular formula C5H5NO4S B1586391 6-Hydroxypyridine-3-sulfonic acid CAS No. 6684-46-4

6-Hydroxypyridine-3-sulfonic acid

Cat. No.: B1586391
CAS No.: 6684-46-4
M. Wt: 175.16 g/mol
InChI Key: OCENUUORNQBOIA-UHFFFAOYSA-N
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Description

6-Hydroxypyridine-3-sulfonic acid is an organic compound characterized by the presence of a hydroxyl group at the 6th position and a sulfonic acid group at the 3rd position on a pyridine ring

Scientific Research Applications

6-Hydroxypyridine-3-sulfonic acid has a wide range of applications in scientific research:

Safety and Hazards

6-Hydroxypyridine-3-sulfonic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxypyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method is the sulfonation of 3-hydroxypyridine using fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . Another method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.

    Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of pyridine-3-sulfonic acid derivatives.

    Reduction: Formation of sulfonate or sulfinate derivatives.

    Substitution: Formation of alkylated or acylated pyridine derivatives.

Comparison with Similar Compounds

  • 2-Hydroxypyridine-N-oxide
  • 2-Mercaptopyridine-N-oxide
  • 8-Hydroxyquinoline

Comparison: 6-Hydroxypyridine-3-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, which may only have one functional group .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-5-2-1-4(3-6-5)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENUUORNQBOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376513
Record name 6-HYDROXYPYRIDINE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6684-46-4
Record name 6-HYDROXYPYRIDINE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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